![molecular formula C23H20N2O5S B2362895 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941882-38-8](/img/structure/B2362895.png)
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing organic compound that has piqued the interest of chemists, biologists, and medical researchers alike
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route might begin with the formation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an arylamine, an aldehyde, and an alkene. The phenylsulfonyl group can then be introduced using sulfonyl chloride in the presence of a base, often under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow chemistry techniques to enhance yield and efficiency. The selection of solvents, catalysts, and reaction conditions would be optimized to ensure the highest possible purity and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is capable of undergoing a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Can be performed using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic or electrophilic substitution can be carried out using suitable reagents depending on the desired functional group transformation.
Major Products Formed from These Reactions
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Produces amine derivatives.
Substitution: : Generates a variety of substituted quinoline or benzo-dioxole derivatives, depending on the reactants used.
Scientific Research Applications
In Chemistry
In chemical research, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide serves as a versatile intermediate in the synthesis of more complex molecules. Its reactive sites allow for further modifications, enabling the exploration of new compounds with potentially valuable properties.
In Biology and Medicine
Biologically, this compound has shown promise in various fields. Its structural features make it a candidate for drug discovery, particularly as potential inhibitors of enzymes or receptors involved in disease pathways. Studies have explored its efficacy in targeting specific biological molecules, paving the way for novel therapeutic agents.
In Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is closely related to its molecular structure. The compound's interaction with molecular targets such as enzymes, receptors, or other proteins can alter their activity, potentially leading to therapeutic effects. These interactions may involve hydrogen bonding, van der Waals forces, or covalent bond formation, depending on the target and the specific biological context.
Comparison with Similar Compounds
When compared to other compounds with similar structures, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of a tetrahydroquinoline core and a benzo-dioxole moiety. This structural arrangement imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and application.
Similar Compounds
Tetrahydroquinoline Derivatives: : Often explored for their biological activity and used in the synthesis of pharmaceuticals.
Benzo-Dioxole Compounds: : Known for their roles in medicinal chemistry, particularly in the design of bioactive molecules.
Phenylsulfonyl Substituted Compounds: : Common in various chemical synthesis processes due to their stability and reactivity.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(17-8-11-21-22(14-17)30-15-29-21)24-18-9-10-20-16(13-18)5-4-12-25(20)31(27,28)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEBZKRYSKXMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2362814.png)
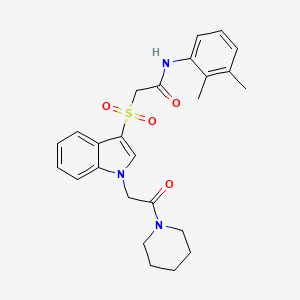
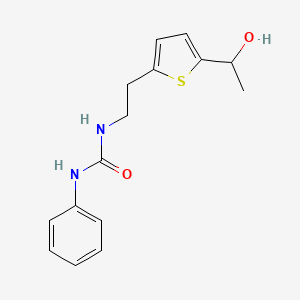

![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)
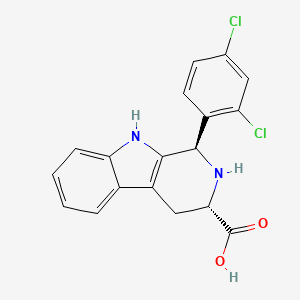
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B2362822.png)
![N-(5-chloro-2-cyanophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2362826.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)
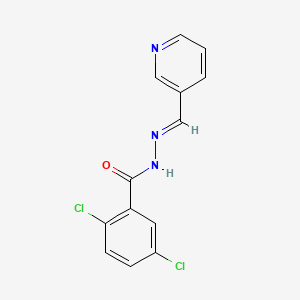
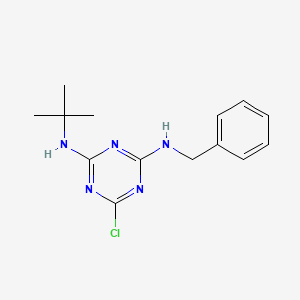
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)
![4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2362834.png)
